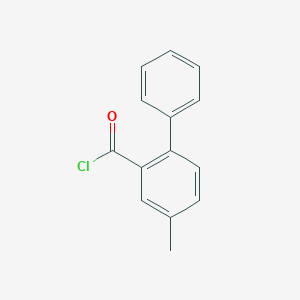
Dihydrotestosterone Tridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrotestosterone Tridecanoate is a synthetic ester of dihydrotestosterone, a potent androgen hormone. This compound is primarily used in medical and research settings to study androgenic effects and to develop treatments for conditions related to androgen deficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrotestosterone Tridecanoate involves the esterification of dihydrotestosterone with tridecanoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted esters, amides, or ethers.
Wissenschaftliche Forschungsanwendungen
Dihydrotestosterone Tridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies investigating androgen receptor interactions and the biological effects of androgens.
Medicine: Utilized in the development of treatments for androgen deficiency, prostate disorders, and certain types of cancer.
Industry: Applied in the formulation of hormone replacement therapies and in the synthesis of other androgenic compounds.
Wirkmechanismus
Dihydrotestosterone Tridecanoate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The compound’s molecular targets include the prostate gland, hair follicles, and sebaceous glands. The pathways involved in its action are primarily related to the regulation of gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Testosterone: A natural androgen hormone with similar biological effects but less potent than dihydrotestosterone.
Dihydrotestosterone: The parent compound of Dihydrotestosterone Tridecanoate, with a higher affinity for androgen receptors.
Androstenedione: A precursor to both testosterone and dihydrotestosterone, with weaker androgenic activity.
Uniqueness: this compound is unique due to its esterified form, which allows for a prolonged duration of action compared to its parent compound, dihydrotestosterone. This esterification also enhances its stability and bioavailability, making it a valuable compound for both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
488836-66-4 |
|---|---|
Molekularformel |
C₃₂H₅₄O₃ |
Molekulargewicht |
486.77 |
Synonyme |
(5α,17β)-17-[(1-Oxotridecyl)oxy]-androstan-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)






